molecular formula C19H29N3O3S B11470475 4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(2,2-dimethylpropyl)benzenesulfonamide

4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(2,2-dimethylpropyl)benzenesulfonamide

Cat. No.: B11470475
M. Wt: 379.5 g/mol
InChI Key: FFNUFFJCERYGHM-UHFFFAOYSA-N
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Description

4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(2,2-DIMETHYLPROPYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and various alkyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(2,2-DIMETHYLPROPYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the sulfonamide group, and subsequent alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(2,2-DIMETHYLPROPYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(2,2-DIMETHYLPROPYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(2,2-DIMETHYLPROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples include:

  • 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(2,2-DIMETHYLPROPYL)BENZENE-1-SULFONAMIDE
  • 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(2,2-DIMETHYLPROPYL)BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(2,2-DIMETHYLPROPYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H29N3O3S

Molecular Weight

379.5 g/mol

IUPAC Name

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(2,2-dimethylpropyl)benzenesulfonamide

InChI

InChI=1S/C19H29N3O3S/c1-13(2)17-14(3)21(7)22(18(17)23)15-8-10-16(11-9-15)26(24,25)20-12-19(4,5)6/h8-11,13,20H,12H2,1-7H3

InChI Key

FFNUFFJCERYGHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(C)C)C(C)C

Origin of Product

United States

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